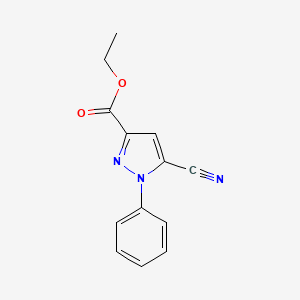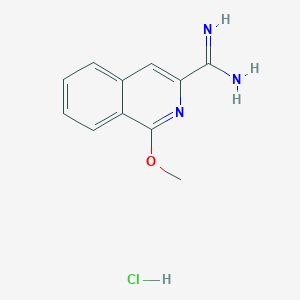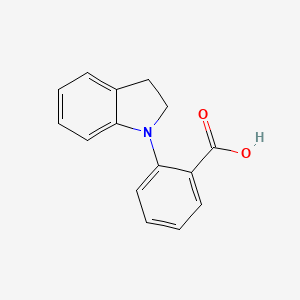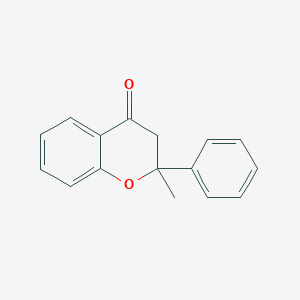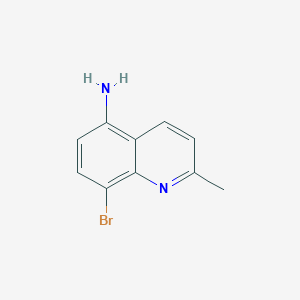![molecular formula C8H3BrN2S B11869955 7-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 1188169-99-4](/img/structure/B11869955.png)
7-Bromobenzo[d]thiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromobenzo[d]thiazole-2-carbonitrile is an organic compound with the molecular formula C8H3BrN2S and a molecular weight of 239.09 g/mol It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 7th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[d]thiazole-2-carbonitrile typically involves the bromination of benzo[d]thiazole-2-carbonitrile. One common method includes the reaction of benzo[d]thiazole-2-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
7-Bromobenzo[d]thiazole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d]thiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carbonitrile: Lacks the bromine atom at the 7th position.
7-Chlorobenzo[d]thiazole-2-carbonitrile: Contains a chlorine atom instead of bromine.
7-Fluorobenzo[d]thiazole-2-carbonitrile: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties compared to its analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its biological activity .
Properties
CAS No. |
1188169-99-4 |
|---|---|
Molecular Formula |
C8H3BrN2S |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
7-bromo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H |
InChI Key |
GCUWBLZUMHYQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



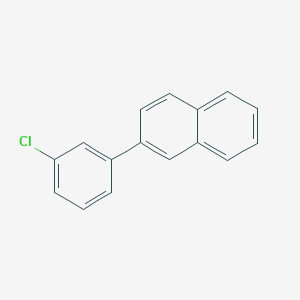

![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
